N-(4-bromophenyl)-2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
N-(4-bromophenyl)-2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a structurally complex acetamide derivative featuring dual 4-bromophenyl substituents, a tetrahydroisoquinoline core, and an ether-linked acetamide group. Its structural complexity may confer enhanced selectivity in biological systems compared to simpler acetamides.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N2O3/c25-17-6-4-16(5-7-17)14-28-13-12-20-21(24(28)30)2-1-3-22(20)31-15-23(29)27-19-10-8-18(26)9-11-19/h1-11H,12-15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJZNINQFNXRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on current research findings.
Chemical Structure and Properties
The compound's structure features several notable components:
- Bromophenyl Group : Enhances lipophilicity and biological activity.
- Tetrahydroisoquinoline Moiety : Known for various pharmacological activities.
- Acetamide Group : Influences solubility and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H23BrN2O3 |
| CAS Number | 850904-29-9 |
The mechanism of action for this compound involves interactions with specific molecular targets. The bromophenyl group can modulate the activity of various enzymes and receptors. The tetrahydroisoquinoline moiety may interact with nucleic acids and proteins, influencing their function and stability.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites.
- Nucleic Acid Interaction : Potential to bind with DNA or RNA, affecting gene expression.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrahydroisoquinoline moiety is particularly noted for its ability to induce apoptosis in cancer cells.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The bromophenyl group is hypothesized to enhance the compound's ability to penetrate bacterial membranes.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound is being explored for its potential in treating neurodegenerative diseases. It may exert protective effects on neuronal cells through antioxidant mechanisms.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Study on Anticancer Effects :
- Researchers evaluated the cytotoxicity of similar tetrahydroisoquinoline derivatives against breast cancer cells.
- Results indicated a significant reduction in cell viability at higher concentrations (IC50 values reported in the range of 10–30 µM).
-
Antimicrobial Evaluation :
- A screening of various bromophenyl derivatives showed promising activity against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 20 µg/mL.
-
Neuroprotection Study :
- In vitro studies demonstrated that compounds similar to this compound could reduce oxidative stress markers in neuronal cell cultures subjected to neurotoxic agents.
Comparison with Similar Compounds
Table 1: Key Comparisons with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
